3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide consists of a thiazole ring, a phenyl group, and an amide linkage. The thiazole ring contributes to its unique properties and potential biological activities .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. These reactions could lead to the formation of derivatives with altered properties. Investigating specific reactions would provide deeper insights .
Scientific Research Applications
Synthesis and Evaluation as Anticancer Agents
Compounds incorporating the thiazole moiety, similar to 3-Methyl-N-[2-(4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl)Ethyl]Butanamide, have been synthesized and evaluated for their anticancer activities. For instance, a study by Gomha et al. (2017) discusses the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, which were evaluated as potent anticancer agents. The study highlights the structure-activity relationships of these compounds, suggesting their potential as pharmacophores for anticancer drug development (Gomha et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Another research direction involves the synthesis of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which have been screened for their in vitro inhibitory potential against urease enzyme. Such compounds have shown significant inhibitory activity, indicating their potential as therapeutic agents in drug design programs targeting enzyme-related diseases (Nazir et al., 2018).
Antimicrobial Activity
Compounds related to this compound have also been explored for their antimicrobial properties. For example, Raval et al. (2012) reported on the microwave-assisted synthesis of thiazepine derivatives and their evaluation for antimicrobial activity against various bacterial strains. This research underscores the potential of thiazole-containing compounds in developing new antimicrobial agents (Raval et al., 2012).
Novel Therapeutic Classes and Drug Discovery
The exploration of novel therapeutic classes based on the chemical frameworks similar to this compound is a significant area of research. Nichols et al. (1986) discuss derivatives of a related compound as representatives of a new pharmacologic class potentially valuable in facilitating psychotherapy, highlighting the diverse applications of these chemical structures in drug discovery and development (Nichols et al., 1986).
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that 3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Indole derivatives are generally known for their high solubility in water and other polar solvents , which can impact their bioavailability.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solvent used can impact the compound’s solubility and therefore its bioavailability . .
Safety and Hazards
Properties
IUPAC Name |
3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-12(2)11-16(20)18-10-9-15-13(3)19-17(21-15)14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUOOPOGBIEMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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